Triazol-4-yl Linker Advantage in RTA Inhibition
N-((1H-1,2,3-triazol-4-yl)methyl-2-amino-4-oxo-3,4-dihydropteridine-7-carboxamide (the 4-linked triazole conjugate) demonstrated a substantial improvement in RTA inhibitory potency compared to the previously reported furan-linked analog. This advantage is attributed to the optimized vector and hydrogen-bonding capability of the 1,2,3-triazole ring, which bridges the primary and secondary binding pockets in RTA, as confirmed by X-ray crystallography (PDB: 4ESI) [1]. While less active than the parent triazole, a pyridyl-functionalized version further yielded an IC50 of roughly 110 μM, still proving superior to all previously published pterin inhibitors such as 7CP [2].
| Evidence Dimension | Ricin Toxin A (RTA) Inhibition (IC50) |
|---|---|
| Target Compound Data | Parent triazole-linked pterin IC50 < 180 μM (superior to furan-linked pterin) [1]. A potent derivative demonstrated an IC50 of ~110 μM [2]. |
| Comparator Or Baseline | Furan-linked pterin amide: IC50 = 380 μM [1]. Previously published pterin inhibitors (e.g., 7CP): IC50 >> 200 μM [2]. |
| Quantified Difference | A >2.1-fold improvement in IC50 for the triazole-linked pterin over the furan-linked pterin (380 μM vs. <180 μM). A more than 1.8-fold improvement over 7CP for the optimized derivative (110 μM). |
| Conditions | In vitro enzyme inhibition assay against Ricin Toxin A. Binding mode validated by X-ray crystallography at 1.87 Å resolution (PDB 4ESI). |
Why This Matters
Procurement of the 4-aminomethyl-1,2,3-triazole isomer is non-negotiable for replicating the crystallographically-validated binding mode; substituting with a regioisomer or a 1,2,4-triazole will disrupt the critical hydrogen-bond bridge, catastrophically reducing inhibitory activity.
- [1] Pruet, J. M.; Saito, R.; Manzano, L. A.; Jasheway, K. R.; Wiget, P. A.; Kamat, I.; Anslyn, E. V.; Robertus, J. D. Optimized 5-membered heterocycle-linked pterins for the inhibition of Ricin Toxin A. ACS Med. Chem. Lett. 2012, 3 (7), 588–591. View Source
- [2] Paperity. Optimized 5-membered heterocycle-linked pterins for the inhibition of Ricin Toxin A. Details of pyridyl-triazole IC50. View Source
